4-fluoro-N-{2-[6-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide
Description
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Properties
IUPAC Name |
4-fluoro-N-[2-[6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O2S/c1-15-4-2-3-5-18(15)26-21(31)14-33-22-11-10-19-27-28-20(30(19)29-22)12-13-25-23(32)16-6-8-17(24)9-7-16/h2-11H,12-14H2,1H3,(H,25,32)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDIIDZCKVYKCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-fluoro-N-{2-[6-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide represents a novel class of chemical entities with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Fluoro Group : Enhances lipophilicity and biological activity.
- Triazole Ring : Known for its role in various bioactive compounds, including antifungal and anticancer agents.
- Pyridazinone Moiety : Often associated with anti-inflammatory and analgesic properties.
Antimicrobial Activity
Research has indicated that compounds containing triazole and pyridazine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) ranging from 6.25 μg/mL to 25 μg/mL .
Anticancer Properties
Preliminary studies suggest that the compound may exhibit anticancer activity through the inhibition of specific signaling pathways. For example:
- ERK Signaling Pathway : Inhibition of ERK1/2 phosphorylation has been noted in related compounds, leading to reduced cell proliferation and induction of apoptosis in cancer cell lines .
- Cell Cycle Arrest : Compounds with similar structures have been shown to induce G2/M phase arrest in cancer cells, indicating potential as chemotherapeutic agents.
Case Studies
Several studies have highlighted the biological activity of compounds structurally related to this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that triazole derivatives exhibited potent antibacterial activity against Bacillus subtilis and Pseudomonas fluorescens, suggesting a broad-spectrum antimicrobial effect .
- Anticancer Activity Assessment : Another investigation revealed that similar triazole-containing compounds inhibited tumor growth in in vitro models by targeting the ERK pathway .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The triazole ring is known to interact with heme-containing enzymes, potentially inhibiting their function.
- Cellular Uptake : The presence of lipophilic groups may enhance cellular permeability, facilitating greater bioavailability and efficacy within target tissues.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
